molecular formula C17H10F3NO B1406337 4-(4-Trifluoromethylbenzoyl)quinoline CAS No. 1706443-60-8

4-(4-Trifluoromethylbenzoyl)quinoline

Cat. No.: B1406337
CAS No.: 1706443-60-8
M. Wt: 301.26 g/mol
InChI Key: BYXMOQQCIYSBRW-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethylbenzoyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylbenzoyl)quinoline can be achieved through various methods. One common method involves the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, followed by cyclization to form the quinoline ring . Another method involves the reaction of 4-quinolinylmethanone with 4-(trifluoromethyl)benzoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylbenzoyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the quinoline ring and the trifluoromethyl group, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for research and industrial applications, distinguishing it from other quinoline derivatives .

Properties

IUPAC Name

quinolin-4-yl-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO/c18-17(19,20)12-7-5-11(6-8-12)16(22)14-9-10-21-15-4-2-1-3-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXMOQQCIYSBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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